BenchChemオンラインストアへようこそ!

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Antimicrobial SAR Pyrimidine substitution

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea (CAS 899741-02-7) is a synthetic small molecule belonging to the thiazolyl‑pyrimidinyl urea class. Its structure comprises a 4,6‑dimethylpyrimidin‑2‑yl moiety linked via a propylthio chain to a urea group that is further substituted with a thiazol‑2‑yl ring.

Molecular Formula C13H17N5OS2
Molecular Weight 323.43
CAS No. 899741-02-7
Cat. No. B2741811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
CAS899741-02-7
Molecular FormulaC13H17N5OS2
Molecular Weight323.43
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CS2)C
InChIInChI=1S/C13H17N5OS2/c1-9-8-10(2)17-13(16-9)20-6-3-4-14-11(19)18-12-15-5-7-21-12/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,18,19)
InChIKeyFOJRMNLSHSPXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea (CAS 899741-02-7) – Structural Identity and Compound Class


1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea (CAS 899741-02-7) is a synthetic small molecule belonging to the thiazolyl‑pyrimidinyl urea class . Its structure comprises a 4,6‑dimethylpyrimidin‑2‑yl moiety linked via a propylthio chain to a urea group that is further substituted with a thiazol‑2‑yl ring . With a molecular formula of C₁₃H₁₇N₅OS₂ and a molecular weight of 323.43 g/mol, this compound is typically supplied as a research‑grade screening sample for biochemical and cellular assays .

Why Generic Substitution Fails for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea: Structure–Activity Relationship Constraints


Within the thiazolyl‑pyrimidinyl urea series, even minor structural modifications—such as altering the pyrimidine methylation pattern, changing the thioether linker length, or adding substituents on the thiazole ring—can profoundly affect target binding, cellular potency, and selectivity [1]. Comprehensive SAR studies on N‑substituted‑N′‑(4,6‑dimethylpyrimidin‑2‑yl)‑thiourea derivatives have demonstrated that the 4,6‑dimethyl substitution on the pyrimidine ring is critical for maintaining antimicrobial activity, with removal or relocation of methyl groups leading to significant loss of potency [2]. Consequently, procurement of a structurally generic analog without precise control of these features will not replicate the functional profile of this specific compound.

Quantitative Differentiation Evidence for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea vs. Closest Structural Analogs


4,6-Dimethylpyrimidine Substitution vs. Mono‑Methyl or Unsubstituted Pyrimidine: Impact on Antimicrobial Potency

SAR analysis of N‑(4,6‑dimethylpyrimidin‑2‑yl)‑thiourea derivatives revealed that the 4,6‑dimethyl substitution is essential for broad‑spectrum antimicrobial activity. Compounds lacking one or both methyl groups on the pyrimidine ring showed markedly reduced inhibition zones against Gram‑positive and Gram‑negative bacteria as well as fungi [1]. Although head‑to‑head data for the exact urea target compound are not available, this class‑level SAR allows a reliable inference that the 4,6‑dimethyl pattern provides a potency advantage over des‑methyl or mono‑methyl analogs [1].

Antimicrobial SAR Pyrimidine substitution

Propylthio Linker Length vs. Ethyl or Butyl Analogs: Conformational Flexibility and Target Binding

The three‑carbon propylthio spacer between the pyrimidine and urea moieties provides a specific conformational range that influences the compound’s ability to adopt a bioactive geometry. In related kinase inhibitor series, extending the linker to butyl or shortening to ethyl resulted in 5‑ to 20‑fold reductions in target affinity due to suboptimal ligand–receptor complementarity [1]. Although quantitative binding data for the exact compound are not publicly available, the propyl chain length observed in active thiazolyl‑urea derivatives suggests that this precise spacer is a key determinant of target engagement [1].

Linker optimization Conformational analysis Target engagement

Thiazol‑2‑yl Urea vs. 4‑Methylthiazol‑2‑yl Urea: Hydrogen Bond Donor Capacity and Metabolic Stability

The unsubstituted thiazol‑2‑yl urea terminus presents a free N–H hydrogen bond donor that can participate in key interactions with biological targets. In contrast, the 4‑methylthiazol‑2‑yl urea analog (CAS 899969‑04‑1) introduces steric bulk adjacent to the urea NH₄ which can disrupt hydrogen bonding networks. Metabolic stability studies on related thiazolyl ureas indicate that 4‑alkyl substitution on the thiazole ring may alter clearance rates, potentially affecting in vivo exposure [1]. The absence of a 4‑methyl group in the target compound may therefore confer a distinct pharmacokinetic profile relative to its methylated congener.

Metabolic stability Hydrogen bonding Thiazole substitution

Thiazolyl Urea Scaffold: Antiviral Potential Documented in Bayer’s EP1161423 Patent Series

The thiazolyl‑urea pharmacophore has been validated in patent literature for antiviral applications. EP1161423 (Bayer HealthCare AG) discloses thiazolyl urea derivatives with demonstrated efficacy against viral pathogens and immunomodulatory activity [1]. While the specific compound (CAS 899741‑02‑7) was not exemplified in this patent, its core scaffold aligns with the claimed Markush structures, suggesting potential utility in antiviral screening cascades [1]. This patent‑backed precedent provides a stronger intellectual property and application foundation compared to un‑patented thiazolyl urea analogs.

Antiviral Immunomodulation Thiazolyl urea

Kinase Inhibition Profiling: ROCK1/2 Selectivity of the Thiazolyl Urea Chemotype (RKI‑1447 Benchmark)

The thiazolyl‑urea chemotype has produced potent and selective kinase inhibitors, most notably RKI‑1447, which inhibits ROCK1 (IC₅₀ = 14.5 nM) and ROCK2 (IC₅₀ = 6.2 nM) and demonstrates anti‑invasive activity in cancer models [1]. Although the target compound is not RKI‑1447, it shares the critical thiazol‑2‑yl urea pharmacophore that engages the kinase hinge region. Class‑level profiling suggests that other kinases may also be susceptible to inhibition by appropriately substituted thiazolyl ureas, making this compound a valuable candidate for kinase panel screening [2].

Kinase inhibition ROCK Selectivity

Public Data Gap: Explicit Statement of Evidentiary Limitations

A systematic search of primary literature, patent databases, and authoritative chemical repositories (PubChem, ChEMBL, BindingDB) reveals that no direct, quantitative bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀) have been publicly disclosed for 1-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea (CAS 899741-02-7) as of the date of this guide [1]. The compound appears primarily as a screening library entry. Therefore, the differentiation claims presented above rely on class‑level inference from structurally related analogs with documented activity [2]. Users should interpret these inferences as plausibility arguments supporting initial procurement for screening, not as guaranteed performance characteristics.

Data availability Screening compound Procurement caveat

Recommended Application Scenarios for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea (CAS 899741-02-7)


Exploratory Kinase Panel Screening

Leveraging the thiazolyl‑urea pharmacophore’s established hinge‑binding capability (exemplified by RKI‑1447, ROCK1 IC₅₀ 14.5 nM, ROCK2 IC₅₀ 6.2 nM [1]), this compound is suitable for broad‑panel kinase profiling to identify novel kinase targets. Its distinct substitution pattern (4,6‑dimethylpyrimidine + propylthio linker) may confer selectivity for kinases beyond ROCK1/2.

Antimicrobial Screening Against Bacterial and Fungal Panels

Based on the SAR findings of Saeed et al. (2011), which demonstrate that the 4,6‑dimethylpyrimidin‑2‑yl motif is critical for broad‑spectrum antimicrobial activity [2], this compound can be prioritized for agar diffusion or broth microdilution screening against clinically relevant Gram‑positive, Gram‑negative, and fungal strains.

Antiviral Screening in Accordance with EP1161423 Patent Scope

Given that the thiazolyl‑urea scaffold falls within the Markush claims of Bayer’s EP1161423 antiviral patent [3], this compound can be included in cell‑based antiviral assays (e.g., plaque reduction, viral yield reduction) to evaluate its potential against enveloped and non‑enveloped viruses.

Metabolic Stability Comparison with 4‑Methylthiazole Analog (CAS 899969‑04‑1)

To test the hypothesis that 4‑substitution on the thiazole ring alters metabolic clearance, simultaneous procurement of both the target compound (thiazol‑2‑yl urea) and its 4‑methyl analog (CAS 899969‑04‑1 [4]) enables head‑to‑head microsomal or hepatocyte stability assays. This direct comparison will generate the quantitative differentiation data currently absent from the public domain.

Quote Request

Request a Quote for 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.